[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride
CAS No.: 1559059-85-6
Cat. No.: VC8015382
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62
* For research use only. Not for human or veterinary use.
![[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride - 1559059-85-6](/images/structure/VC8015382.png)
Specification
CAS No. | 1559059-85-6 |
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Molecular Formula | C5H11ClN4 |
Molecular Weight | 162.62 |
IUPAC Name | 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H10N4.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,6H2,1-2H3;1H |
Standard InChI Key | BDBWHFVLSYIABK-UHFFFAOYSA-N |
SMILES | CC(C1=NN=CN1C)N.Cl |
Canonical SMILES | CC(C1=NN=CN1C)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an ethylamine side chain at the 3-position, forming a hydrochloride salt. Its IUPAC name is 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine hydrochloride, and its molecular formula is , with a molecular weight of 162.62 g/mol .
Table 1: Key Molecular Descriptors
The stereochemistry of the ethylamine side chain may influence biological activity, though specific enantiomeric data remain limited .
Synthesis and Industrial Production
Industrial Scalability
Industrial production likely employs continuous flow reactors to optimize yield and purity, though specific details are proprietary. Challenges include minimizing N-methyl isomerization and quaternization side reactions .
Applications in Material Science
Coordination Chemistry
The triazole ring’s nitrogen atoms enable metal coordination, making the compound a candidate for:
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Catalysis: Ligand design for transition-metal catalysts.
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Sensor Development: Fluorescent probes for detecting metal ions.
Polymer Chemistry
Incorporation into polymers enhances thermal stability and rigidity, with potential uses in high-performance plastics and adhesives.
Comparative Analysis with Related Compounds
Table 2: Key Comparisons
Compound | Structure | Key Differences |
---|---|---|
Fluconazole | Triazole with two triazolyl groups | Broader antifungal spectrum |
Anastrozole | Triazole with cyanophenyl group | Aromatase inhibition |
[Target Compound] | Ethylamine hydrochloride | Enhanced solubility in polar solvents |
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